molecular formula C10H12FNO4S B3845903 ethyl N-[(4-fluorophenyl)sulfonyl]glycinate

ethyl N-[(4-fluorophenyl)sulfonyl]glycinate

Cat. No. B3845903
M. Wt: 261.27 g/mol
InChI Key: WEYANFYCSCQGJJ-UHFFFAOYSA-N
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Description

Ethyl N-[(4-fluorophenyl)sulfonyl]glycinate is a chemical compound with the molecular formula C10H12FNO4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of ethyl N-[(4-fluorophenyl)sulfonyl]glycinate is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a glycinate group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Sulfonyl-transfer Reagent in Base-Catalyzed Reactions : Ethyl glyoxylate N-tosylhydrazone is an effective sulfonyl anion surrogate in DBU-catalyzed conjugate addition reactions with enones and enals, providing direct access to functionalized sulfones through a sulfa-Michael reaction (Fernández et al., 2014).

Chromatography 2. Use in Micellar Electrokinetic Capillary Chromatography : A fluorosurfactant, the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, was studied for possible application in micellar electrokinetic capillary chromatography (MEKC), showing increased efficiency and selectivity differences compared to traditional surfactants (de Ridder et al., 2001).

Electrochemistry 3. Electrochemical Polymerization : The electrochemical oxidation of related compounds has been used for the synthesis of electroactive polymers, which were characterized by slower ion insertion kinetics and demonstrated similar doping processes in both ionic liquid and acetonitrile-based electrolyte (Naudin et al., 2002).

Organic Chemistry 4. Synthesis of Protected Glycosyl Donor : The related compound 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed and synthesized for protection of hydroxyl groups in carbohydrate chemistry. It was shown to be stable under acidic conditions and cleavable under mild basic conditions (Spjut et al., 2010).

Materials Science 5. Anion Exchange Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, providing a method for precise control of cation functionality (Kim et al., 2011).

Fluorescent Molecular Probes 6. Development of Fluorescent Solvatochromic Dyes : Compounds embodying sulfonyl groups at specific positions have been prepared as fluorescent solvatochromic dyes, demonstrating strong solvent-dependent fluorescence and potential for developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-2-16-10(13)7-12-17(14,15)9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYANFYCSCQGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4.00 g (0.029 mol) of glycine ethyl ester hydrochloride in 40 mL of chloroform and 7.0 mL of pyridine was added 5.58 g (0.029 mol) of 4-fluorobenzenesulfonyl chloride and the reaction was stirred at room temperature for 15 h. The reaction mixture was then washed with water and 5% HCl solution and the organics were dried over MgSO4, filtered and concentrated in vacuo. The resulting white solid was washed with ether/hexanes (1:1) and dried in vacuo to provide 4.72 g (63%) of the sulfonamide as a white solid. Electrospray Mass Spec 261.8 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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